Muscarinic Receptor Subtype Selectivity: Atropine (2.1-fold M1/M2) vs. Pirenzepine (40-fold M1/M2)
In competitive radioligand binding studies using ³H-pirenzepine (M1 label in bovine cerebral cortex) and ³H-N-methylscopolamine (M2 label in rat salivary gland), atropine exhibited only a 2.1-fold preferential selectivity for M1 over M2 receptors (pKi 9.18 vs. 8.86). In stark contrast, pirenzepine—a clinically used M1-selective antagonist—showed a 40-fold selectivity (pKi 8.05 M1 vs. 6.45 M2) in the same assay system [1]. This establishes atropine as a nearly equipotent non-selective mAChR antagonist, whereas pirenzepine is markedly M1-preferring.
| Evidence Dimension | M1 vs. M2 muscarinic receptor binding selectivity (pKi values; fold-selectivity) |
|---|---|
| Target Compound Data | pKi M1 (cerebral cortex) = 9.18; pKi M2 (salivary gland) = 8.86; Ratio M1/M2 = 2.1-fold |
| Comparator Or Baseline | Pirenzepine: pKi M1 = 8.05; pKi M2 = 6.45; Ratio M1/M2 = 40-fold |
| Quantified Difference | Atropine is ~19-fold less M1-selective than pirenzepine (2.1-fold vs. 40-fold selectivity ratio) |
| Conditions | In vitro radioligand binding; bovine cerebral cortex (M1) and rat salivary gland (M2) membranes; ³H-pirenzepine and ³H-N-methylscopolamine |
Why This Matters
For research applications requiring clean M1-subtype isolation, pirenzepine is the preferred tool; atropine's near-equal M1/M2 affinity makes it the appropriate choice when broad-spectrum mAChR blockade is desired, directly informing compound selection based on experimental design.
- [1] Wellstein, A., & Pitschner, H. F. (1988). Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 338, 19–27. PMID: 3237253. View Source
